molecular formula C15H20BrN3O3S B13941704 tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B13941704
M. Wt: 402.3 g/mol
InChI Key: URWDMGXSFNERMH-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is a complex organic compound that features a thiazole ring, a bromine atom, a cyanotetrahydropyran group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by bromination to introduce the bromine atom. The cyanotetrahydropyran group is then attached through a series of nucleophilic substitution reactions. Finally, the carbamate group is introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the bromine atom can yield various substituted thiazoles .

Scientific Research Applications

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and cyanotetrahydropyran group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the presence of the cyanotetrahydropyran group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20BrN3O3S

Molecular Weight

402.3 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-[(4-cyanooxan-4-yl)methyl]carbamate

InChI

InChI=1S/C15H20BrN3O3S/c1-14(2,3)22-13(20)19(12-18-11(16)8-23-12)10-15(9-17)4-6-21-7-5-15/h8H,4-7,10H2,1-3H3

InChI Key

URWDMGXSFNERMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1(CCOCC1)C#N)C2=NC(=CS2)Br

Origin of Product

United States

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